N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by a 4-acetylphenyl group and a 1-methylimidazole sulfide moiety. Its structure combines an electron-withdrawing acetyl group with a heterocyclic imidazole ring, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(18)11-3-5-12(6-4-11)16-13(19)9-20-14-15-7-8-17(14)2/h3-8H,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQJTOQAIKDPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features, including an imidazole ring and a sulfanyl group. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.36 g/mol. The compound's structure includes:
- Acetylphenyl group : Contributes to its lipophilicity and potential interactions with biological targets.
- Imidazole ring : Known for its role in biological activity, particularly in enzyme inhibition and receptor binding.
- Sulfanyl group : May facilitate interactions with thiol-containing biomolecules.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that derivatives bearing the 4-acetylphenyl moiety exhibit varying degrees of cytotoxicity against different cancer cell lines, including:
- MDA-MB-231 (triple-negative breast cancer)
- PPC-1 (prostate carcinoma)
- U-87 (glioblastoma)
The compound’s activity was evaluated using the MTT assay, which measures cell viability. Notably, certain derivatives showed significant cytotoxic effects, indicating that modifications to the imidazole or phenyl groups can enhance biological activity.
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 4-Acetyl derivative | MDA-MB-231 | 12.5 | Moderate |
| 4-Acetyl derivative | PPC-1 | 8.0 | High |
| 4-Acetyl derivative | U-87 | 15.0 | Low |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The imidazole ring may interact with active sites of enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cell Signaling : By altering signaling pathways, the compound can inhibit tumor growth and metastasis.
Case Studies
Several studies have explored the biological activity of related imidazole derivatives:
-
Study on Anticancer Efficacy :
- Researchers synthesized various imidazole derivatives and tested their efficacy against multiple cancer cell lines.
- Results indicated that compounds with specific substituents on the imidazole ring exhibited enhanced anticancer properties.
-
Mechanistic Studies :
- Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cell cycle regulation.
- The binding affinity was correlated with observed cytotoxicity in vitro.
Comparison with Similar Compounds
Benzimidazole Derivatives
- N-(4-Acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a) Structure: Replaces the imidazole ring with a benzimidazole core. Activity: Exhibits antiproliferative activity in cancer cell lines.
Benzothiazole Derivatives
- N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide
- Structure : Substitutes imidazole with benzothiazole.
- Activity : Shows broad-spectrum antimicrobial effects (MIC: 2–16 µg/mL against S. aureus and E. coli).
- Key Difference : The sulfur atom in benzothiazole enhances π-π stacking interactions with bacterial enzymes compared to imidazole.
Substituent Variations on the Acetamide Backbone
Chlorophenyl vs. Acetylphenyl Groups
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Structure: Features a 4-chlorophenyl group instead of 4-acetylphenyl. Crystallography: Forms intramolecular N–H⋯N hydrogen bonds (S(7) motif), enhancing stability. Impact: The electron-withdrawing Cl group may reduce metabolic degradation compared to the acetyl group.
Ethylsulfonyl Benzimidazole Derivatives
- N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29)
- Structure : Incorporates a sulfonyl group and ethyl substitution on benzimidazole.
- Activity : Potent anticancer activity linked to sulfonyl’s electron-withdrawing effects, which stabilize interactions with kinase domains.
Enzyme Inhibition Profiles
Antimicrobial Activity
- Benzothiazole Derivative () : MIC = 4 µg/mL against C. albicans.
- Triazole Derivatives (VUAA-1, OLC-12) : Act as insect odorant receptor agonists (EC₅₀: <10 µM) .
Physicochemical and Structural Insights
Solubility and Hydrogen Bonding
- Imidazole vs.
- Acetylphenyl Group : Enhances dipole interactions but may increase metabolic susceptibility compared to halogenated analogs (e.g., 4-chlorophenyl in ).
Q & A
Q. What are the key synthetic routes for preparing N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives) under acidic/basic conditions.
- Sulfanyl linkage introduction : Reaction of the imidazole intermediate with a thiol-containing compound (e.g., mercaptoacetic acid) using coupling agents like DCC or EDCI.
- Acetamide functionalization : Condensation with 4-acetylaniline via nucleophilic acyl substitution.
Optimization includes temperature control (60–80°C for imidazole cyclization), solvent selection (DMF or THF for sulfanyl coupling), and purification via recrystallization or column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions (e.g., acetyl group at 4-position of phenyl, methyl on imidazole).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at m/z 345.3).
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) to validate stoichiometry .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro enzyme inhibition : Use fluorometric or colorimetric assays for kinases, oxidases, or proteases (e.g., LOX, BChE inhibition protocols from ).
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination).
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
- Refinement with SHELXL : Use SHELX software for structure solution, emphasizing the sulfanyl-acetamide bond geometry and torsional angles.
- Validation tools : PLATON for symmetry checks and Mercury for visualization of non-covalent interactions (e.g., H-bonding between imidazole N–H and acetyl O) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Acetyl group replacement : Substitute with nitro or methoxy groups to assess electronic effects on bioactivity (see for fluorophenyl analogs).
- Imidazole methylation : Compare 1-methyl vs. 1-H derivatives to evaluate steric/electronic contributions to target binding.
- Sulfanyl linker optimization : Replace with disulfide or sulfoxide groups to modulate redox sensitivity (e.g., for sulfinyl derivatives).
Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets .
Q. What strategies address contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Meta-analysis : Compare IC values from standardized assays (e.g., vs. 21 for oxadiazole analogs).
- Solubility correction : Normalize activity data by logP values (e.g., poor aqueous solubility may artifactually reduce potency).
- Target-specific validation : Use CRISPR-edited cell lines or enzyme mutants to confirm on-target effects .
Q. How can reaction pathways be optimized for scalability without compromising stereochemical integrity?
- Methodological Answer :
- Flow chemistry : Continuous synthesis for imidazole formation to reduce side products.
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings in aryl group introductions (see for chlorophenyl analogs).
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
